molecular formula C18H24N4O2 B4438957 N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4438957
M. Wt: 328.4 g/mol
InChI Key: PJJDKBMQAVHOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-1, is a novel compound that has attracted interest from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations, including its relatively low solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for research on N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its mechanism of action and potential targets, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide may have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.

Scientific Research Applications

N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-cyclopentyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-cyclopentyl-1-(4-methoxyphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-6-16-17(18(23)19-13-7-4-5-8-13)20-21-22(16)14-9-11-15(24-2)12-10-14/h9-13H,3-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJDKBMQAVHOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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